N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide
Description
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-14-5-3-4-6-18(14)25-12-15(11-21-25)19(27)23-16-7-9-17(10-8-16)26-20(28)24(2)13-22-26/h3-13H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGANFJFDXVYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C(=O)N(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves coupling the intermediates under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like ethanol, catalysts like Pd/C, and specific reagents like KMnO4 for oxidation. The reaction conditions typically involve controlled temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-phenylpyrazole-4-carboxamide
- N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(4-methylphenyl)pyrazole-4-carboxamide
Uniqueness
N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]-1-(2-methylphenyl)pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
